REACTION_CXSMILES
|
N[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[C:9]([OH:18])([C:14]([F:17])([F:16])[F:15])[C:10]([F:13])([F:12])[F:11].S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:28].[K+]>O>[F:11][C:10]([F:13])([F:12])[C:9]([C:3]1[CH:4]=[C:5]([CH3:8])[CH:6]=[CH:7][C:2]=1[I:28])([OH:18])[C:14]([F:17])([F:16])[F:15] |f:2.3,4.5|
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Name
|
|
Quantity
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2 g
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Type
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reactant
|
Smiles
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NC1=C(C=C(C=C1)C)C(C(F)(F)F)(C(F)(F)F)O
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
505 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. until complete dissolution of the suspension (ca 30 min)
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise
|
Type
|
ADDITION
|
Details
|
The solution was added dropwise over 30 min to ice
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Duration
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30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture when then heated at 80° C. until nitrogen formation
|
Type
|
CUSTOM
|
Details
|
(ca 30 min)
|
Type
|
FILTRATION
|
Details
|
After return to room temperature, the red suspension was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in diethylether (50 mL)
|
Type
|
WASH
|
Details
|
It was washed with water (20 mL) and 1N hydrochloric acid (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(F)(F)F)(O)C1=C(C=CC(=C1)C)I)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.16 mmol | |
AMOUNT: MASS | 1.98 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |